1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 2229492-89-9
VCID: VC2696811
InChI: InChI=1S/C10H6F4/c1-2-3-7-6-8(10(12,13)14)4-5-9(7)11/h1,4-6H,3H2
SMILES: C#CCC1=C(C=CC(=C1)C(F)(F)F)F
Molecular Formula: C10H6F4
Molecular Weight: 202.15 g/mol

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

CAS No.: 2229492-89-9

Cat. No.: VC2696811

Molecular Formula: C10H6F4

Molecular Weight: 202.15 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene - 2229492-89-9

Specification

CAS No. 2229492-89-9
Molecular Formula C10H6F4
Molecular Weight 202.15 g/mol
IUPAC Name 1-fluoro-2-prop-2-ynyl-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H6F4/c1-2-3-7-6-8(10(12,13)14)4-5-9(7)11/h1,4-6H,3H2
Standard InChI Key ODNZVCVUVAEBHC-UHFFFAOYSA-N
SMILES C#CCC1=C(C=CC(=C1)C(F)(F)F)F
Canonical SMILES C#CCC1=C(C=CC(=C1)C(F)(F)F)F

Introduction

Chemical Identity and Structural Characterization

Basic Information

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene is an organofluorine compound with the distinctive feature of three functional groups strategically positioned on a benzene ring. The presence of both mono-fluorine and trifluoromethyl groups creates a unique electronic distribution within the molecule, while the propargyl group introduces reactivity that can be harnessed for various chemical transformations. The compound has been assigned CAS number 2229492-89-9, indicating its registration in chemical substance databases.

Physical and Chemical Properties

The compound features a molecular formula of C₁₀H₆F₄ with a corresponding molecular weight of 202.15 g/mol. The structure consists of a benzene core with fluorine at position 1, a prop-2-yn-1-yl group (propargyl group) at position 2, and a trifluoromethyl group at position 4. This arrangement creates distinct electronic properties due to the electron-withdrawing nature of the fluorine-containing substituents balanced against the electron-rich alkyne functionality.

Table 2.1: Key Physical and Chemical Properties of 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

PropertyValue
Molecular FormulaC₁₀H₆F₄
Molecular Weight202.15 g/mol
CAS Number2229492-89-9
Physical StateTypically a colorless liquid or crystalline solid at room temperature
SolubilityTypically soluble in organic solvents such as DMSO, dichloromethane, and ethanol
Chemical ReactivityTerminal alkyne enables click chemistry applications; fluorinated groups impart stability

The trifluoromethyl group significantly influences the compound's electronic properties, creating a strong electron-withdrawing effect that impacts the reactivity of the benzene ring. Meanwhile, the terminal alkyne present in the propargyl group provides a site for various addition reactions, particularly copper and ruthenium-catalyzed click chemistry.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions designed to introduce the three key functional groups in a regioselective manner. Several synthetic pathways have been developed, with most approaches focusing on either introducing the propargyl group to a pre-fluorinated precursor or fluorinating a propargylated intermediate.

Applications in Scientific Research

Medicinal Chemistry Applications

The compound's unique combination of functional groups makes it particularly valuable in drug discovery and development. Trifluoromethylated compounds often demonstrate enhanced metabolic stability, increased lipophilicity, and improved binding affinities to biological targets when compared to their non-fluorinated counterparts.

The terminal alkyne functionality provides a versatile handle for bioconjugation reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are widely used in medicinal chemistry for attaching pharmacophores, modifying lead compounds, and developing targeted drug delivery systems. This chemical versatility enables researchers to synthesize libraries of derivatives for structure-activity relationship studies.

Materials Science Applications

In materials science, fluorinated aromatic compounds such as 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene contribute to the development of advanced functional materials with unique properties. The presence of fluorine atoms and trifluoromethyl groups imparts characteristics such as hydrophobicity, thermal stability, and resistance to chemical degradation.

These properties make the compound potentially useful in the development of:

  • Fluorinated polymers with enhanced environmental resistance

  • Surface-active materials with low surface energy

  • Electronic materials with unique conductivity properties

  • Liquid crystal components for display technologies

Synthetic Organic Chemistry Applications

As a building block in organic synthesis, this compound offers multiple reactive sites for further functionalization. The terminal alkyne functionality is particularly valuable, enabling diverse transformations including:

  • Cycloaddition reactions (particularly Huisgen cycloadditions) to form heterocyclic compounds

  • Hydrometallation reactions for introducing new carbon-carbon bonds

  • Radical additions to the alkyne moiety

  • Metal-catalyzed cross-coupling reactions

These transformations allow organic chemists to access complex molecular architectures that would otherwise be difficult to synthesize through conventional methods.

Physical Data and Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene is limited in the available search results, certain predictions can be made based on similar compounds. The ¹H NMR spectrum would typically show characteristic signals for the aromatic protons as well as the propargyl methylene protons, with the terminal alkyne proton appearing as a distinctive triplet at approximately 2.5-2.7 ppm. The ¹⁹F NMR would display signals for both the single fluorine atom and the trifluoromethyl group at different chemical shifts.

Crystallographic Data

Crystallographic analysis would reveal the spatial arrangement of the three key functional groups around the benzene ring, with particular attention to any intramolecular interactions between the fluorine atoms and neighboring groups. The trifluoromethyl group typically adopts a conformation that minimizes steric interactions with adjacent substituents.

Table 5.1: Predicted Spectroscopic Properties Based on Similar Compounds

Spectroscopic MethodExpected Features
¹H NMRAromatic protons: 7.0-8.0 ppm; Propargyl CH₂: ~3.7 ppm; Terminal alkyne H: ~2.6 ppm
¹³C NMRCF₃ group: ~125 ppm (quartet); Alkyne carbons: ~70-85 ppm
¹⁹F NMRSingle F: approximately -110 to -130 ppm; CF₃ group: approximately -63 ppm
IRTerminal alkyne C-H stretch: ~3300 cm⁻¹; C≡C stretch: ~2100 cm⁻¹
Mass SpectrometryMolecular ion peak at m/z 202; characteristic fragmentation pattern involving loss of F and CF₃ groups

Current Research and Future Directions

Emerging Applications

Current research involving 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene and similar compounds is exploring their potential in several cutting-edge areas:

  • Development of PET (Positron Emission Tomography) imaging agents, where fluorinated compounds serve as important precursors

  • Design of fluorinated pharmaceuticals with improved pharmacokinetic properties

  • Investigation of novel click chemistry applications for bioconjugation

  • Creation of advanced materials with unique electronic or surface properties

Future Research Opportunities

Several promising research directions merit further investigation:

  • Biological activity screening to identify potential therapeutic applications

  • Exploration of reactivity patterns with various nucleophiles and electrophiles

  • Assessment of environmental impact and degradation pathways

  • Development of more efficient and scalable synthetic routes

The unique combination of functional groups in this compound provides multiple avenues for further research that could yield valuable insights for medicinal chemistry, materials science, and synthetic methodology development.

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